molecular formula C17H15BrO3S B2456303 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 306730-24-5

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B2456303
CAS No.: 306730-24-5
M. Wt: 379.27
InChI Key: XVMCTOTWOAZALL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid is an organic compound that features a bromophenyl group and a methylphenyl sulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the bromination of phenyl compounds followed by the introduction of the sulfanyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while reduction may produce a more saturated compound.

Scientific Research Applications

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and sulfanyl groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: This compound has a similar bromophenyl group but lacks the sulfanyl and oxobutanoic acid components.

    4-Bromophenyl methyl sulfone: This compound contains a bromophenyl group and a sulfone group, differing from the sulfanyl group in the target compound.

    4-Bromophenyl 4-methylphenyl sulfone: This compound also features a bromophenyl group and a methylphenyl group but with a sulfone linkage.

Uniqueness

4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid is unique due to the combination of its bromophenyl and sulfanyl groups attached to a butanoic acid backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(3-methylphenyl)sulfanyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3S/c1-11-3-2-4-14(9-11)22-16(17(20)21)10-15(19)12-5-7-13(18)8-6-12/h2-9,16H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMCTOTWOAZALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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